molecular formula C20H25NO2 B7464443 4-tert-butyl-N-(4-ethoxybenzyl)benzamide

4-tert-butyl-N-(4-ethoxybenzyl)benzamide

Cat. No. B7464443
M. Wt: 311.4 g/mol
InChI Key: VPSOBSKDUZWFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-(4-ethoxybenzyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and is commonly used in laboratory experiments.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(4-ethoxybenzyl)benzamide is not well understood, but it is believed to act as a chelating agent due to the presence of the benzamide and 4-ethoxybenzyl groups. It may also interact with biological molecules such as enzymes and receptors, leading to changes in their activity.
Biochemical and Physiological Effects:
Studies have shown that 4-tert-butyl-N-(4-ethoxybenzyl)benzamide has low toxicity and does not have any significant physiological effects on its own. However, when used in combination with other compounds, it has been shown to enhance their activity. For example, it has been used as a ligand in the synthesis of metal complexes that exhibit enhanced catalytic activity.

Advantages and Limitations for Lab Experiments

One advantage of using 4-tert-butyl-N-(4-ethoxybenzyl)benzamide in lab experiments is its ability to form stable complexes with certain drugs, making it a potential candidate for drug delivery systems. Additionally, it has low toxicity and is relatively easy to synthesize. However, one limitation is that its mechanism of action is not well understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 4-tert-butyl-N-(4-ethoxybenzyl)benzamide. One potential area of research is the development of new drug delivery systems using this compound. Additionally, further studies are needed to understand its mechanism of action and potential applications in catalysis and other fields. Finally, more research is needed to explore the potential of this compound in the synthesis of bioactive compounds.

Synthesis Methods

The synthesis of 4-tert-butyl-N-(4-ethoxybenzyl)benzamide involves the reaction of tert-butylamine, 4-ethoxybenzyl chloride, and benzoyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound.

Scientific Research Applications

4-tert-butyl-N-(4-ethoxybenzyl)benzamide has several potential applications in scientific research. It has been used as a ligand in the synthesis of metal complexes for catalytic reactions. It has also been used as a starting material in the synthesis of various bioactive compounds such as antitumor agents and antibacterial agents. Additionally, this compound has been studied for its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.

properties

IUPAC Name

4-tert-butyl-N-[(4-ethoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-5-23-18-12-6-15(7-13-18)14-21-19(22)16-8-10-17(11-9-16)20(2,3)4/h6-13H,5,14H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSOBSKDUZWFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-(4-ethoxybenzyl)benzamide

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